5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid, commonly referred to as MK-3903, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been investigated for its role as an activator of AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis.
The compound was identified and optimized through a series of medicinal chemistry studies aimed at discovering new therapeutic agents. Notably, research articles highlight its synthesis and biological evaluation, demonstrating its efficacy in improving lipid metabolism and insulin sensitivity in preclinical models .
MK-3903 can be classified as:
The synthesis of MK-3903 involves several key steps that utilize various organic reactions. The primary method for synthesizing this compound is through a multi-step process that includes the formation of the benzimidazole core followed by coupling reactions to introduce the biphenyl and chloro substituents.
The molecular structure of MK-3903 features a complex arrangement with multiple aromatic rings and functional groups. It consists of:
The compound's specific structural features can be represented by its molecular formula and its chemical identifiers such as PubChem CID 45256689 .
MK-3903 is involved in various chemical reactions primarily related to its biological activity. These include:
The activation mechanism involves binding at allosteric sites distinct from the catalytic site, promoting conformational changes that enhance enzyme activity .
MK-3903 functions primarily by activating AMP-activated protein kinase, which regulates several metabolic pathways. Upon activation, this kinase promotes:
Preclinical studies have shown that administration of MK-3903 leads to significant improvements in lipid profiles and insulin sensitivity in animal models .
MK-3903 is characterized by:
Key chemical properties include:
MK-3903 has potential applications in:
AMP-activated protein kinase (AMP-activated protein kinase) serves as a fundamental cellular energy sensor, maintaining metabolic equilibrium by responding to fluctuations in adenosine nucleotide ratios (AMP:ATP, ADP:ATP). This heterotrimeric complex comprises catalytic α subunits (α1, α2) and regulatory β (β1, β2) and γ (γ1, γ2, γ3) subunits, with tissue-specific isoform expression influencing metabolic outcomes [3] [10]. During energy depletion, AMP-activated protein kinase phosphorylates downstream targets to inhibit ATP-consuming anabolic pathways (e.g., lipogenesis, cholesterol synthesis) while activating ATP-generating catabolic processes (e.g., fatty acid oxidation, glucose uptake) [2] [6]. This kinase also regulates mitochondrial biogenesis, autophagy, and adipose tissue remodeling—processes critically implicated in obesity and type 2 diabetes mellitus pathogenesis [2] [10].
Table 1: Metabolic Pathways Regulated by AMP-activated protein kinase
| Process | Target Proteins | Metabolic Outcome |
|---|---|---|
| Lipogenesis | Acetyl-CoA carboxylase (ACC) | Inhibits fatty acid synthesis |
| Fatty Acid Oxidation | Malonyl-CoA decarboxylase | Promotes β-oxidation |
| Glucose Uptake | TBC1 domain family member 1 | Enhances GLUT4 translocation |
| Mitochondrial Function | Peroxisome proliferator-activated receptor γ coactivator 1α | Increases biogenesis |
| Adipose Browning | Uncoupling protein 1 | Stimulates thermogenesis |
MK-3903 (5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid; CAS 1219737-12-8) is a potent benzimidazole derivative that directly activates AMP-activated protein kinase complexes. Its molecular structure features a chloro-benzimidazole core linked to biphenyl and methylbenzoic acid moieties, enabling high-affinity interaction with the kinase [1] [8]. Biochemical assays demonstrate exceptional potency, with half-maximal effective concentration values of 8–9 nM against the α1β1γ1 complex and activation of 10 out of 12 phosphorylated AMP-activated protein kinase isoforms at nanomolar concentrations (8–40 nM) [1] [5] [8]. Unlike indirect activators that perturb cellular energy charge, MK-3903 binds the allosteric drug and metabolite-binding site situated between the α-kinase domain and β-carbohydrate-binding module, inducing conformational changes that stabilize phosphorylation at threonine-172 and enhance substrate affinity [3] [8].
Early pharmacological AMP-activated protein kinase activation relied on indirect modulators altering adenine nucleotide ratios. 5-Aminoimidazole-4-carboxamide ribonucleoside (5-aminoimidazole-4-carboxamide ribonucleoside), metabolized to 5-aminoimidazole-4-carboxamide ribonucleotide, mimics AMP to promote allosteric activation and protect against threonine-172 dephosphorylation [4] [7]. However, 5-aminoimidazole-4-carboxamide ribonucleoside exhibits poor bioavailability, off-target effects, and limited isoform selectivity [6]. The discovery of thienopyridone A-769662 marked a paradigm shift as the first direct non-nucleotide activator, though it showed bias toward β1-containing complexes and suboptimal pharmacokinetics [7] [10]. Subsequent benzimidazole derivatives (e.g., compound 991/ex229) improved potency and β-isoform coverage [7]. MK-3903 emerged as a refined candidate within this chemical lineage, offering broad complex activation and enhanced physicochemical properties for metabolic research [1] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6